Ketoconazole-13C-d3 is classified as a pharmaceutical compound and is part of the imidazole class of antifungal agents. It acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. The compound is sourced from specialized chemical suppliers that provide isotopically labeled compounds for research purposes. Its Chemical Abstracts Service (CAS) number is 75277-42-1, and it is recognized for its high purity, typically exceeding 95%.
The synthesis of Ketoconazole-13C-d3 involves several critical steps:
In industrial settings, the production follows similar synthetic routes but on a larger scale. Key steps include optimizing reaction conditions (temperature, pressure, and solvent) to maximize yield and purity, followed by purification processes such as chromatography.
The molecular formula for Ketoconazole-13C-d3 is C25H25D3Cl2N4O4, with a molecular weight of 535.45 g/mol. The structure features a complex arrangement that includes an imidazole ring, which is crucial for its antifungal activity.
Property | Data |
---|---|
CAS Number | 75277-42-1 |
Molecular Formula | C25H25D3Cl2N4O4 |
Molecular Weight | 535.45 g/mol |
Purity | > 95% |
The incorporation of deuterium and carbon-13 isotopes allows for enhanced tracking in metabolic studies due to their distinct mass properties compared to their non-labeled counterparts.
Ketoconazole-13C-d3 can participate in various chemical reactions:
Ketoconazole-13C-d3 exerts its antifungal effects primarily through the inhibition of the enzyme 14-alpha sterol demethylase, which is part of the cytochrome P450 enzyme family. This enzyme is essential for converting lanosterol to ergosterol, disrupting fungal cell membrane integrity. The inhibition leads to increased membrane permeability, ultimately resulting in cell death .
Ketoconazole-13C-d3 appears as a white to off-white powder with high stability under standard laboratory conditions.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water. Its stability is influenced by pH levels and temperature.
Relevant data includes:
Ketoconazole-13C-d3 has diverse applications in scientific research:
Ketoconazole-13C-d3 is a isotopically labeled analog of the broad-spectrum antifungal agent ketoconazole, where specific atoms have been replaced by stable isotopes: one carbon-13 (¹³C) atom and three deuterium (²H or D) atoms. This engineered molecule (CAS 75277-42-1) retains the pharmacological activity of the parent drug while possessing distinct physical properties that make it detectable by advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [7] [10]. Its primary application lies in pharmaceutical research, where it serves as an internal standard or metabolic tracer, enabling precise quantification and tracking of ketoconazole and its metabolites in complex biological matrices. Unlike radioactive isotopes, ¹³C and deuterium are non-radioactive, facilitating safer handling and broader application in in vivo and in vitro studies [6] [10].
Isotopic labeling involves substituting atoms in a molecule with their less abundant stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). This strategy is indispensable in drug discovery and development for several key applications:
Ketoconazole-13C-d3 exemplifies the application of dual labeling (¹³C and ²H). The ¹³C label provides a mass shift detectable by MS, while deuterium atoms can offer additional mass shifts and probe sites susceptible to metabolic oxidation via the kinetic isotope effect (KIE), where C-D bond cleavage is slower than C-H, potentially altering metabolite profiles [4] [6] [10].
Table 1: Synthesis Approaches for Isotopically Labeled Pharmaceuticals like Ketoconazole-13C-d3
Synthetic Strategy | Description | Advantages | Challenges for Ketoconazole-13C-d3 |
---|---|---|---|
Late-Stage Isotope Incorporation | Introducing isotopes in the final steps or penultimate intermediates. | Shorter synthesis; cost-effective for specific labels. | Requires accessible functional groups for H/D exchange or ¹³C-introduction. |
Building Block Approach | Synthesizing key fragments (e.g., acetyl-¹³C, piperazine-d4 ring) with isotopes, then assembling the full API. | High isotopic purity; flexibility in label position. | Complex multi-step synthesis; potential isotopic dilution. |
Isotope Exchange | Catalytic H/D exchange on the final drug molecule. | Potentially simple; uses unlabeled API as starting material. | Limited to exchangeable H (e.g., -OH, -NH); may lack regioselectivity; C-13 not possible. |
Stable isotopes are pivotal for elucidating the complex biotransformation pathways of drugs. Ketoconazole-13C-d3 is a powerful tool in this domain, particularly given ketoconazole's extensive and complex metabolism and its association with idiosyncratic hepatotoxicity [1] [9].
Table 2: Key Metabolites of Ketoconazole Identified Using Isotopic Labeling Approaches
Metabolite Class (Example ID) | Biotransformation | Detection Advantage with 13C-d3 Label | Significance |
---|---|---|---|
N-Deacetyl Ketoconazole (M2) | Hydrolysis of acetyl group. | Mass shift distinguishes from endogenous isomers; confirms structure. | Major metabolite; potential precursor for further oxidation. |
Piperazine Hydroxyketoconazole (M1, M4, M5) | Aliphatic hydroxylation on piperazine ring. | Clear MS identification; distinguishes positional isomers. | Direct precursors to reactive iminium ions. |
Piperazine Dihydrodiol (M1) | Further oxidation of hydroxy to dihydrodiol. | Unambiguous assignment in complex mixtures. | Indicates epoxide intermediates; detoxification pathway? |
Cyanide Adducts (Novel) | Trapping of iminium ion with CN⁻. | Definitive proof of reactive metabolite formation (M+4 signal). | Direct link to bioactivation and potential hepatotoxicity. |
Imidazole Ring-Oxidized (Novel) | Hydroxylation/N-oxidation on imidazole ring. | Confirms drug origin; avoids misassignment. | Potential alternative detoxification/bioactivation route. |
Deuterium (²H) and carbon-13 (¹³C) possess unique properties making them particularly valuable for tracer studies with compounds like Ketoconazole-13C-d3:
Deuterium (Mass +1 per D): Incorporation of three deuterium atoms provides a +3 Da mass shift. While metabolically stable deuterium labels (e.g., on aromatic rings) maintain this shift, deuterium at sites of metabolism (e.g., aliphatic C-H) can be lost via oxidation (C-D bond cleavage is slower than C-H - KIE), resulting in characteristic mass differences (+2 Da or +1 Da instead of +3 Da) that pinpoint the site of metabolic attack. This provides direct insight into metabolic soft spots [4] [6].
Absence of Radiolysis/Radiation Hazards: Unlike radioactive tracers (e.g., ³H, ¹⁴C), ¹³C and ²H are stable and non-radioactive. This eliminates handling restrictions, disposal challenges, and potential radiolytic decomposition of the tracer, ensuring experimental integrity and facilitating longer-term or clinical studies [6] [10].
Compatibility with NMR Detection: While primarily used with MS in modern DMPK, ¹³C labels are directly detectable by ¹³C NMR spectroscopy. This allows for position-specific isotopic analysis (PSIA). Although sensitivity is lower than MS, NMR can provide unequivocal proof of label location within a metabolite without degradation, complementing MS data. Deuterium is also detectable by ²H NMR, though its quadrupolar moment broadens signals [5] [6].
Kinetic Isotope Effects (KIEs): Deuterium substitution can induce significant KIEs because the C-D bond is stronger than C-H. This results in slower rates of reactions involving cleavage of that bond (e.g., CYP450-mediated hydroxylation). While KIE can complicate direct rate comparisons, it is a powerful tool for:
The combination of ¹³C and deuterium in Ketoconazole-13C-d3 leverages the strengths of both labels: the metabolic stability often associated with ¹³C positions and the site-specific metabolic insights (via loss or KIE) possible with strategically placed deuterium, all within a safe, non-radioactive molecule. This makes it an invaluable probe for advanced DMPK and safety assessment studies [7] [9] [10].
The detection and quantification of Ketoconazole-13C-d3 and its application rely heavily on advanced separation and detection technologies:
Table 3: Analytical Methods for Ketoconazole-13C-d3 and Metabolite Analysis
Technique | Key Principle | Application to Ketoconazole-13C-d3 | Advantage | Limitation |
---|---|---|---|---|
LC-MS/MS (SRM/MRM) | Separation by LC; detection via unique mass transitions. | Quantification of parent drug and major metabolites using labeled IS; reaction phenotyping. | High sensitivity, specificity, throughput; gold standard for quantification. | Limited structural detail; targeted. |
LC-HRMS (Full Scan/DDA/DIA) | Separation by LC; detection via exact mass measurement. | Untargeted metabolite profiling; identification of novel metabolites via diagnostic mass shifts (M+4). | Comprehensive detection; structural info via MS/MS; accurate mass for formula. | Lower sensitivity than SRM for quantification; complex data analysis. |
NMR Spectroscopy | Detection of nuclei with magnetic moment (¹H, ¹³C, ²H) in a magnetic field. | Definitive structural elucidation of metabolites; position-specific isotopic analysis (PSIA) of ¹³C. | Unambiguous structure determination; quantitative; non-destructive. | Low sensitivity; requires metabolite isolation/purification; expensive. |
The synthesis of isotopically pure Ketoconazole-13C-d3 presents specific challenges:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1